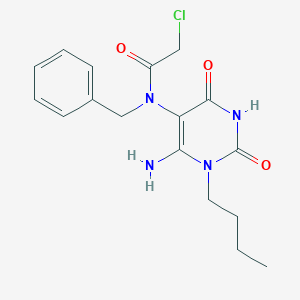

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide

CAS No.: 923762-54-3

Cat. No.: VC4536107

Molecular Formula: C17H21ClN4O3

Molecular Weight: 364.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923762-54-3 |

|---|---|

| Molecular Formula | C17H21ClN4O3 |

| Molecular Weight | 364.83 |

| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide |

| Standard InChI | InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25) |

| Standard InChI Key | UYMVDRNKGHMUTO-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at multiple positions:

-

Position 1: A butyl group (-C₄H₉).

-

Position 5: A benzyl-substituted chloroacetamide moiety (-N-benzyl-2-chloroacetamide).

The SMILES notation (CCC1C(=O)NC(=O)C(N(CC2=CC=CC=C2)C(=O)CCl)=C1N) highlights the connectivity of functional groups .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁ClN₄O₃ | |

| Molecular Weight | 364.83 g/mol | |

| Purity (Commercial) | ≥97% | |

| Melting Point | Not reported | — |

| Solubility | Likely polar aprotic solvents |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Alkylation: Introduction of the butyl group to the tetrahydropyrimidine core.

-

Acylation: Attachment of the chloroacetamide group via nucleophilic substitution .

-

Benzylation: Coupling of the benzyl group to the nitrogen atom .

A representative protocol involves reacting 6-aminouracil derivatives with 2-chloro-N-benzylacetamide in the presence of a base (e.g., sodium ethoxide) under reflux conditions .

Table 2: Key Spectral Data

| Technique | Data Highlights | Source |

|---|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.21 (s, 2H, CH₂Cl) | |

| IR | 1708 cm⁻¹ (C=O), 3155 cm⁻¹ (NH₂) | |

| MS | m/z 365.2 [M+H]⁺ |

Biological Activity and Applications

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | IC₅₀ (Enzyme X) | Target | Source |

|---|---|---|---|

| N-Benzyl-2-chloroacetamide | 12 µM | Bacterial protease | |

| 6-Aminotetrahydropyrimidine | 8 µM | Viral polymerase |

Agricultural Applications

Chloroacetamide derivatives are explored as plant growth regulators. For example, 6-benzylaminopurine analogs enhance root development in crops .

Stability and Degradation

The chloroacetamide group is susceptible to hydrolysis under alkaline conditions, forming 2-hydroxyacetamide derivatives . Storage recommendations include:

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume